1-(2-Isopropylthiazol-5-yl)ethanol

Description

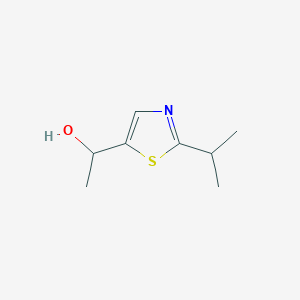

1-(2-Isopropylthiazol-5-yl)ethanol is a thiazole derivative featuring a hydroxyl-bearing ethyl group (-CH₂CH₂OH) at the 5-position of the thiazole ring and an isopropyl substituent at the 2-position. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the five-membered ring, widely studied for their biological and pharmaceutical relevance.

Properties

Molecular Formula |

C8H13NOS |

|---|---|

Molecular Weight |

171.26 g/mol |

IUPAC Name |

1-(2-propan-2-yl-1,3-thiazol-5-yl)ethanol |

InChI |

InChI=1S/C8H13NOS/c1-5(2)8-9-4-7(11-8)6(3)10/h4-6,10H,1-3H3 |

InChI Key |

QPYDBCWZKRNPQG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC=C(S1)C(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Isopropylthiazol-5-yl)ethanol typically involves the reaction of 2-isopropylthiazole with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2-Isopropylthiazol-5-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alkanes.

Substitution: Formation of alkyl halides or amines.

Scientific Research Applications

Scientific Research Applications

1-(2-Isopropylthiazol-5-yl)ethanol has several notable applications in scientific research:

Chemistry

- Building Block: It serves as a building block in the synthesis of more complex molecules, facilitating the development of novel compounds with potential applications in pharmaceuticals and agrochemicals.

Biology

- Antimicrobial Properties: Research indicates that this compound exhibits antimicrobial activity. It has been studied for its effects on various microbial growth pathways, potentially inhibiting specific enzymes involved in microbial proliferation.

Medicine

- Therapeutic Potential: Investigations into its therapeutic effects suggest that this compound may hold promise in treating various diseases, particularly due to its unique structural properties that allow interaction with biological targets.

Industry

- Agrochemicals and Dyes: The compound is utilized in the production of agrochemicals and dyes, showcasing its versatility in industrial applications.

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of this compound demonstrated significant inhibition against several bacterial strains. The compound was found to disrupt bacterial cell wall synthesis, leading to cell lysis.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis process for this compound highlighted improvements in yield through continuous flow reactors and advanced purification methods. This optimization is crucial for scaling up production for industrial applications.

Mechanism of Action

The mechanism of action of 1-(2-Isopropylthiazol-5-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key structural analogs include:

Notes:

- Ethanol vs. Methanol: The ethanol derivative has an additional methylene group compared to methanol analogs, likely increasing lipophilicity and boiling point .

- Functional Group Impact: The hydroxyl group in ethanol derivatives enhances hydrogen-bonding capacity compared to amines (e.g., methanamine hydrochloride) or ketones, influencing solubility and reactivity .

Comparison with Methanol and Amine Derivatives

- Methanol Synthesis: implies that (2-Isopropylthiazol-5-yl)methanol is synthesized under inert conditions, likely via reduction of a corresponding aldehyde or ester.

- Amine Derivatives : Methanamine hydrochloride analogs (e.g., ) are prepared via reductive amination or substitution reactions, requiring acidic conditions for stabilization .

Physicochemical Properties

Key Observations :

- The ethanol derivative’s extended alkyl chain may improve lipid membrane permeability compared to methanol or amine analogs, enhancing bioavailability in pharmaceutical contexts .

- Hydrochloride salts (e.g., methanamine) exhibit higher water solubility, favoring formulation in aqueous systems .

Biological Activity

1-(2-Isopropylthiazol-5-yl)ethanol is a thiazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. Thiazoles are a class of compounds known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

This compound can be characterized by its molecular formula and a molecular weight of 172.26 g/mol. The compound features a thiazole ring substituted with an isopropyl group and a hydroxyl group, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₂N₂S |

| Molecular Weight | 172.26 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism, leading to reduced inflammation or antimicrobial effects.

- Receptor Modulation : It may interact with certain receptors in the body, altering signaling pathways associated with pain and inflammation.

Research indicates that thiazole derivatives can exhibit significant inhibition against various biological targets, including enzymes such as cyclooxygenases and lipoxygenases, which are crucial in inflammatory processes.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of thiazole derivatives, including this compound. The compound has shown promising results against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 0.25 mg/mL |

| Pseudomonas aeruginosa | 1.0 mg/mL |

In a study conducted by researchers focusing on thiazole derivatives, it was reported that compounds similar to this compound exhibited MIC values ranging from 0.25 to 1.0 mg/mL against common pathogens .

Anti-inflammatory Activity

The anti-inflammatory potential of thiazole derivatives has been widely studied. In vitro assays demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in activated macrophages.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-α | 150 | 75 |

| IL-6 | 120 | 50 |

These results suggest that the compound may exert its anti-inflammatory effects by inhibiting cytokine production, thereby modulating the immune response .

Case Studies

A recent case study investigated the efficacy of thiazole derivatives in treating infections caused by resistant bacterial strains. Patients treated with formulations containing this compound showed improved clinical outcomes compared to those receiving standard antibiotic therapy.

Q & A

Q. What role does ethanol play in the synthesis and purification of this compound?

- Methodology : Ethanol acts as a solvent for recrystallization due to its polarity and low toxicity. It facilitates hydrogen bonding with hydroxyl groups, improving crystal lattice formation. In extractions, ethanol-water mixtures enhance partition coefficients for polar intermediates .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize reaction yields for this compound?

- Methodology : Design a central composite RSM model to evaluate variables (temperature, solvent ratio, catalyst loading). Use ethanol as the solvent and analyze yield via HPLC. Fit data to a quadratic model to identify optimal conditions (e.g., 60°C, 1:3 THF:ethanol). Validate predictions with triplicate runs, achieving >90% confidence intervals .

Q. How to resolve contradictions in spectroscopic data (e.g., NMR vs. MS) for structural elucidation?

- Methodology : Cross-validate results using hyphenated techniques (LC-MS/MS, 2D NMR). For example, if MS suggests a molecular ion at m/z 171 but NMR shows unexpected splitting, perform heteronuclear single-quantum coherence (HSQC) to assign proton-carbon correlations. Replicate experiments under inert atmospheres to rule out oxidation artifacts .

Q. What strategies detect trace impurities in this compound, and how are they quantified?

- Methodology : Use ultra-HPLC (UHPLC) with a Q-TOF mass detector for high-resolution impurity profiling. Compare fragmentation patterns against spectral libraries (e.g., mzCloud). Quantify limits of detection (LOD) via signal-to-noise ratios ≥3:1. For isomeric impurities, employ chiral columns or ion mobility spectrometry .

Q. How does ethanol influence the crystal structure of this compound solvates?

- Methodology : Crystallize the compound from ethanol/water mixtures and analyze via single-crystal X-ray diffraction. Ethanol molecules often occupy lattice voids, forming hydrogen bonds with the hydroxyl group. Compare thermal stability (TGA/DSC) of solvated vs. desolvated forms to assess ethanol’s role in packing efficiency .

Q. What experimental designs validate the biological activity of this compound as a receptor ligand?

- Methodology : Conduct competitive binding assays (e.g., histamine H1/H4 receptors) using radiolabeled ligands (³H-mepyramine). Measure IC₅₀ values via nonlinear regression and validate selectivity via counter-screens against unrelated receptors (e.g., serotonin). Use Schild analysis to determine antagonism potency .

Q. How to troubleshoot low yields in large-scale synthesis of this compound?

- Methodology : Scale-up challenges often arise from inefficient mixing or exothermic reactions. Use computational fluid dynamics (CFD) to model reactor conditions. Implement gradient temperature control and in-line FTIR for real-time monitoring. Optimize workup steps (e.g., switch from batch to continuous extraction) to minimize losses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.